molecular formula C22H24N6O B3814192 N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide

N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide

Cat. No.: B3814192
M. Wt: 388.5 g/mol
InChI Key: BWZDGRCLCIUJCE-QUCCMNQESA-N
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Description

N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide is a complex organic compound that features a cyclopropyl group, a pyridinyl group, and a triazolyl group

Properties

IUPAC Name

N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-22(24-20-14-18(20)16-6-2-1-3-7-16)27-12-9-17(10-13-27)28-15-21(25-26-28)19-8-4-5-11-23-19/h1-8,11,15,17-18,20H,9-10,12-14H2,(H,24,29)/t18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZDGRCLCIUJCE-QUCCMNQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)C(=O)N[C@H]4C[C@@H]4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Triazolyl Group:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine groups.

    Reduction: Reduction reactions can occur at the triazolyl and pyridinyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group could lead to the formation of a phenol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide
  • N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-3-yltriazol-1-yl)piperidine-1-carboxamide
  • N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-4-yltriazol-1-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups. The combination of a cyclopropyl group, a pyridinyl group, and a triazolyl group in a single molecule provides unique chemical and biological properties that are not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1S,2R)-2-phenylcyclopropyl]-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide

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